2-(2,4-Dinitrobenzyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of DNBP involves a series of chemical reactions that construct the compound from simpler starting materials. Although specific synthesis routes can vary, the general approach may involve the formation of the dinitrobenzyl group followed by its attachment to the pyridine ring. The detailed synthesis process is not outlined in the provided literature, indicating that this area may benefit from further research to elucidate efficient synthesis methods.
Molecular Structure Analysis
The molecular structure of DNBP has been elucidated through various spectroscopic and computational methods. Studies involving vibrational spectra and ab initio calculations have revealed significant details about the molecular geometry and electronic structure of DNBP. The dihedral angle between the benzene and pyridine ring planes, as well as the orientation of nitro groups, plays a crucial role in the compound's photochromic behavior. The crystal structure of DNBP and its phototautomer has been directly observed, providing valuable insights into the compound's structural dynamics upon light absorption (Andreev et al., 2003) (Naumov et al., 2002).
Chemical Reactions and Properties
DNBP exhibits photochromism, which involves reversible structural changes upon exposure to light. This is attributed to a photo-induced proton transfer mechanism, where the compound switches between different tautomeric forms. These transformations result in a change in the compound's color, demonstrating potential for applications in various optical devices. The exact pathways and intermediates of these photochromic transformations have been a subject of detailed investigation, revealing complex mechanisms involving multiple steps and species (Klemm et al., 1978).
Physical Properties Analysis
The physical properties of DNBP, such as its crystalline structure and phase behavior, are crucial for understanding its functionality in potential applications. Studies have shown that DNBP forms monoclinic crystals, with specific geometric parameters that facilitate its unique photochromic reactions. The stability of these crystals and their response to light exposure are integral to the compound's utility in photochromic systems (Seff & Trueblood, 1968).
Chemical Properties Analysis
The chemical properties of DNBP, particularly its reactivity and interaction with light, are fundamentally linked to its photochromic behavior. Investigations into the photochromism of DNBP have highlighted the role of nitro groups in facilitating proton transfer upon light absorption. The dynamics of this process and the resulting changes in the compound's electronic structure are key to its applications in optical materials (Ziane et al., 1999).
Scientific Research Applications
-
Organic Synthesis and Pharmaceutical Intermediates
-
Flash-Photolysis Experiments
- Electrophilic Aromatic Substitution
- 2-(2,4-Dinitrobenzyl)pyridine can be synthesized through an electrophilic aromatic substitution reaction .
- The experiment involves the nitration of 2-benzylpyridine, which raises its pH level to 11 using dilute ammonia, yielding 2-(2’,4’-dinitrobenzyl)pyridine .
- The product is then recrystallized to produce an analytical sample .
- The results of the experiment were successful as 2-(2’,4’-dinitrobenzyl)pyridine was synthesized accurately and recrystallized to produce an analytical sample .
-
Photochromism
- 2-(2,4-Dinitrobenzyl)pyridine is well-known for its photochromic properties, both in liquid solutions and in the solid phase .
- Upon irradiation with UV light, the stable, colorless form is transformed into the yellow OH form or into the long-lived blue NH form (lifetimes of seconds in solution, hours in crystal at room temperature), or both .
- The ratio of the two forms depends on both temperature and environment .
- Back PT reactions can either occur thermally or be photoinduced .
-
Rhodamine B Activation
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(2,4-dinitrophenyl)methyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)11-5-4-9(12(8-11)15(18)19)7-10-3-1-2-6-13-10/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFNJVINGIUTIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061569 | |
Record name | Pyridine, 2-[(2,4-dinitrophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-((2,4-Dinitrophenyl)methyl)pyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19409 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194872 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4-Dinitrobenzyl)pyridine | |
CAS RN |
1151-97-9 | |
Record name | 2-[(2,4-Dinitrophenyl)methyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1151-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-((2,4-dinitrophenyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-[(2,4-dinitrophenyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, 2-[(2,4-dinitrophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2,4-dinitrophenyl)methyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.